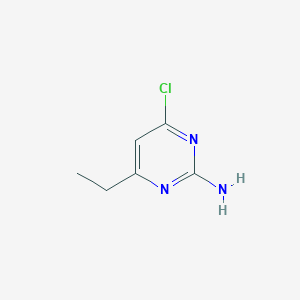

4-Chloro-6-ethylpyrimidin-2-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-ethylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3/c1-2-4-3-5(7)10-6(8)9-4/h3H,2H2,1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZOWPTJWHDWHPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC(=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30624793 | |

| Record name | 4-Chloro-6-ethylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5734-67-8 | |

| Record name | 4-Chloro-6-ethylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4-chloro-6-ethylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-6-ethylpyrimidin-2-amine

CAS Number: 5734-67-8

This technical guide provides a comprehensive overview of 4-Chloro-6-ethylpyrimidin-2-amine, a key chemical intermediate with significant potential in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and potential biological activities.

Chemical and Physical Properties

This compound is a substituted pyrimidine with the molecular formula C₆H₈ClN₃. The presence of a chlorine atom, an ethyl group, and an amino group on the pyrimidine ring makes it a versatile building block for the synthesis of more complex molecules.

| Property | Value | Source |

| CAS Number | 5734-67-8 | N/A |

| Molecular Formula | C₆H₈ClN₃ | N/A |

| Molecular Weight | 157.61 g/mol | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Not available | N/A |

Synthesis

The synthesis of this compound can be approached through several synthetic routes common for pyrimidine derivatives. A prevalent method involves the cyclization of a β-dicarbonyl compound or its equivalent with a guanidine derivative, followed by chlorination.

General Synthetic Workflow

A plausible synthetic pathway for this compound is outlined below. This workflow is based on established pyrimidine synthesis methodologies.

Caption: General synthetic workflow for this compound.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution:

-

Dissolution: Dissolve the starting material, 2-amino-4,6-dichloropyrimidine, in a suitable solvent such as propanol.[1]

-

Addition of Nucleophile: Add the desired amine to the reaction mixture.

-

Base Addition: Introduce a base, for example, triethylamine, to the reaction vial.[1]

-

Heating: Heat the reaction mixture to a temperature between 120-140 °C for a duration of 15-30 minutes, often facilitated by microwave irradiation.[1]

-

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture and disperse the resulting precipitate in a saturated sodium bicarbonate solution.

-

Extraction: Extract the product using an appropriate organic solvent, such as ethyl acetate.[1]

-

Purification: The crude product can be further purified by techniques like column chromatography.

Spectroscopic Data

Detailed spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR) for this compound are not explicitly available in the searched results. However, characteristic spectral features can be predicted based on the analysis of similar compounds. For instance, the IR spectrum of a related compound, 2-amino-4-chloro-6-methylpyrimidine, shows characteristic peaks for N-H and C-Cl bonds.[3] Mass spectrometry data for the methyl analog is also available, which can serve as a reference.[4]

Biological Activity and Potential Applications

Derivatives of 2-aminopyrimidine are known to exhibit a wide range of biological activities, making them attractive scaffolds in drug discovery.

Anticancer and Antimicrobial Potential

Numerous studies have highlighted the potential of 2-aminopyrimidine derivatives as anticancer and antimicrobial agents.[5][6][7][8] For example, certain substituted 2-aminopyrimidines have shown significant cytotoxicity against various cancer cell lines, including human colon colorectal (HCT116) and breast cancer (MCF7) cell lines.[5] The mechanism of action for some of these compounds involves the inhibition of key enzymes or signaling pathways crucial for cancer cell proliferation and survival.

Enzyme Inhibition

Substituted aminopyrimidines have been investigated as inhibitors of various enzymes. For instance, some derivatives have been shown to inhibit dihydrofolate reductase (DHFR), a key enzyme in the folate pathway, which is essential for DNA synthesis.[9] This makes them potential candidates for development as antibacterial and antimalarial drugs.[9] Additionally, some pyrimidine derivatives have demonstrated inhibitory activity against cyclooxygenase (COX) enzymes, suggesting potential anti-inflammatory applications.[10]

Modulation of Signaling Pathways

The JAK/STAT (Janus kinase/signal transducer and activator of transcription) signaling pathway is a critical regulator of cell proliferation, differentiation, and apoptosis, and its aberrant activation is implicated in various diseases, including cancers and inflammatory disorders.[11][12] Several pyrimidine-based compounds have been developed as inhibitors of JAK kinases, demonstrating the potential of this chemical scaffold to target this pathway.[13][14][15]

The PI3K/Akt/mTOR and MAPK signaling pathways are also crucial in cell signaling and are often dysregulated in cancer.[16][17][18][19][20] The pyrimidine core is a common feature in many inhibitors targeting kinases within these pathways. While no direct evidence links this compound to these pathways, its structural similarity to known inhibitors suggests it could serve as a valuable starting point for the design of novel modulators of these critical cellular signaling cascades.

References

- 1. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. 4-AMINO-6-HYDROXY-2-METHYLPYRIMIDINE(767-16-8) 13C NMR [m.chemicalbook.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chlorine containing tetrahydropyrimidines: Synthesis, characterization, anticancer activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acetylcholinesterase enzyme inhibitor activity of some novel pyrazinamide condensed 1,2,3,4-tetrahydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 11. Targeting the JAK/STAT Signaling Pathway Using Phytocompounds for Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. PI3K/AKT signaling pathway: Molecular mechanisms and therapeutic potential in depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Effect of PI3K/Akt pathway inhibition-mediated G1 arrest on chemosensitization in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of 4-Chloro-6-ethylpyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Chloro-6-ethylpyrimidin-2-amine. Due to the limited availability of direct experimental data for this specific compound, this guide incorporates data from closely related analogs and predicted values to offer a thorough profile. Detailed methodologies for key experimental determinations are also provided to support further research and development.

Chemical Structure and Identifiers

This compound is a substituted pyrimidine with a chemical structure that makes it a valuable building block in medicinal chemistry. The pyrimidine core is a key feature in many biologically active compounds, and the specific substitutions—a chloro group at position 4, an ethyl group at position 6, and an amino group at position 2—provide sites for further chemical modification and influence its physicochemical behavior.

Structure:

Key Identifiers:

-

IUPAC Name: this compound

-

Molecular Formula: C₆H₈ClN₃

-

Canonical SMILES: CCC1=CC(=NC(=N1)N)Cl

Physicochemical Data

The following table summarizes the available quantitative data for this compound and its structurally similar analogs. This comparative data allows for informed estimations of the target compound's properties.

| Property | This compound (Predicted/Estimated) | 2-Amino-4-chloro-6-methylpyrimidine[1][2] | 4-Chloro-6-isopropylpyrimidin-2-amine[3] | 4-Chloro-6-ethyl-5-fluoropyrimidine[4] |

| Molecular Weight ( g/mol ) | 157.60 | 143.57 | 171.63 | 160.58 |

| Melting Point (°C) | No data available | 184 - 187 | No data available | No data available |

| Boiling Point (°C) | No data available | No data available | No data available | No data available |

| Solubility | No experimental data available | Soluble in acetic acid | Influenced by the lipophilic isopropyl group | No experimental data available |

| pKa (Predicted) | ~3.5-4.5 (basic) | No data available | No data available | No data available |

| logP (Predicted) | ~2.0-2.5 | 1.2 (Computed) | Influenced by the lipophilic isopropyl group | 2.1 (Computed) |

Note: Predicted values are derived from computational models and should be confirmed by experimental data.

Experimental Protocols

The following are detailed methodologies for the experimental determination of key physicochemical properties, applicable to pyrimidine derivatives like this compound.

3.1. Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, this transition occurs over a narrow temperature range.

-

Apparatus: Capillary melting point apparatus (e.g., Mel-Temp), Thiele tube.[5]

-

Procedure:

-

A small amount of the finely powdered, dry sample is packed into a capillary tube, sealed at one end, to a height of about 3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 2°C/min for careful determinations).

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes liquid is the end of the range.

-

3.2. Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

-

Apparatus: Thiele tube or a micro boiling point apparatus.[6][7]

-

Procedure (Micro Method):

-

A small amount of the liquid sample is placed in a small test tube (Durham tube).[7]

-

A capillary tube, sealed at one end, is placed open-end-down into the liquid.[5][7]

-

The assembly is attached to a thermometer and heated in an oil bath (Thiele tube).[7]

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.[6]

-

Heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[6]

-

3.3. Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

-

Apparatus: Vials, shaker or stirrer, analytical balance, UV-Vis spectrophotometer or HPLC.

-

Procedure (Thermodynamic Solubility): [8]

-

An excess amount of the solid compound is added to a known volume of the solvent (e.g., phosphate-buffered saline, pH 7.4).[8]

-

The mixture is agitated (e.g., shaken or stirred) at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The suspension is filtered to remove undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method like UV-Vis spectrophotometry or HPLC against a calibration curve.[8]

-

3.4. pKa Determination

The pKa is a measure of the strength of an acid in solution. For a basic compound like this compound, it refers to the pKa of its conjugate acid.

-

Apparatus: Potentiometer with a pH electrode, autoburette.

-

Procedure (Potentiometric Titration):

-

A known amount of the compound is dissolved in a suitable solvent (often a water-cosolvent mixture).

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

The pH of the solution is measured after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is plotted. The pKa can be determined from the pH at the half-equivalence point.

-

3.5. logP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of the lipophilicity of a compound, which is its ability to dissolve in fats, oils, and lipids.

-

Apparatus: Separatory funnel or vials, shaker, analytical instrument (e.g., HPLC, UV-Vis).

-

Procedure (Shake-Flask Method): [9]

-

A known amount of the compound is dissolved in one of the two immiscible phases (n-octanol or water/buffer).

-

The second immiscible phase is added, and the mixture is shaken vigorously until equilibrium is reached.[9]

-

The two phases are separated by centrifugation or by allowing them to stand.

-

The concentration of the compound in each phase is determined analytically.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[9]

-

Visualization of Physicochemical Properties in Drug Discovery

Since no specific signaling pathway has been identified for this compound, the following diagram illustrates the logical relationship and importance of its core physicochemical properties in the context of drug discovery and development.

References

- 1. 2-Amino-4-chloro-6-methylpyrimidine | C5H6ClN3 | CID 21810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. 4-Chloro-6-ethyl-5-fluoropyrimidine | C6H6ClFN2 | CID 16743445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study [mdpi.com]

The Diverse Biological Activities of Substituted 2-Aminopyrimidines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its versatility and ability to interact with a wide range of biological targets have made it a focal point for drug discovery efforts across various therapeutic areas. This technical guide provides a comprehensive overview of the biological activities of substituted 2-aminopyrimidines, with a focus on their anticancer, antimicrobial, and kinase inhibitory properties. Detailed experimental protocols, quantitative data, and visualizations of key pathways and workflows are presented to serve as a valuable resource for the scientific community.

I. Anticancer Activity

Substituted 2-aminopyrimidines have emerged as a significant class of anticancer agents, with several compounds demonstrating potent activity against various cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of critical enzymes and signaling pathways that are dysregulated in cancer.

Kinase Inhibition: A Primary Mechanism of Action

A prominent mechanism through which 2-aminopyrimidines exert their anticancer effects is the inhibition of protein kinases.[1] These enzymes play a crucial role in cell signaling and are frequently overactive in cancer. The 2-aminopyrimidine core can act as a bioisostere for the purine scaffold of ATP, enabling it to bind to the ATP-binding site of kinases and block their activity.[1]

FLT3 Inhibition in Acute Myeloid Leukemia (AML):

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in AML.[2] Substituted 2-aminopyrimidines have been developed as potent FLT3 inhibitors. For instance, compound 15 demonstrated significant inhibitory activity against both wild-type FLT3 and the D835Y mutant, with IC50 values of 7.42 nM and 9.21 nM, respectively.[2] This compound also showed robust antiproliferative activity against AML cell lines.[2] Similarly, compounds 30 and 36 were identified as highly selective FLT3 inhibitors with nanomolar potency and excellent anti-AML activity.[3]

CDK/HDAC Dual Inhibition:

In an innovative approach, 2-aminopyrimidine derivatives have been designed as dual inhibitors of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs).[4] This dual-action mechanism can lead to synergistic antitumor effects. Compound 8e from one such study showed potent inhibition of CDK9 and HDAC1 with IC50 values of 88.4 nM and 168.9 nM, respectively, and exhibited broad antiproliferative activity against various tumor cells.[4]

Aurora and Polo-like Kinase Inhibition:

Aurora kinases (AURK) and polo-like kinases (PLK) are key regulators of the cell cycle, and their inhibition is a validated anticancer strategy.[5] Many inhibitors of these kinases feature a 2-aminopyrimidine scaffold, which forms crucial hydrogen bonds with the kinase hinge region.[5][6]

BRD4/PLK1 Dual Inhibition:

Novel 2-aminopyrimidine derivatives have been synthesized as dual inhibitors of Bromodomain-containing protein 4 (BRD4) and PLK1.[7] Compound 7 from this series displayed potent cytotoxic activity against breast, colorectal, and renal cancer cell lines and significantly inhibited both BRD4 and PLK1 with IC50 values of 0.042 µM and 0.02 µM, respectively.[7]

Antiproliferative Activity Against Ovarian Cancer:

Monoterpene-aminopyrimidine hybrids have shown promising antiproliferative effects against ovarian cancer cells.[8] Two such compounds demonstrated potent and selective activity against the A2780 ovarian cancer cell line, with IC50 values comparable to the standard drug cisplatin.[8] These compounds were found to induce cell cycle arrest at the G2/M phase and inhibit cancer cell migration and invasion.[8]

Quantitative Data Summary: Anticancer Activity

| Compound/Derivative Class | Target(s) | Cell Line(s) | Activity (IC50/EC50) | Reference |

| Compound 15 | FLT3-WT, FLT3-D835Y | MV4-11, MOLM-13 | 7.42 nM, 9.21 nM | [2] |

| Compounds 30 & 36 | FLT3 | AML cell lines | 1.5 - 7.2 nM | [3] |

| Compound 8e | CDK9, HDAC1 | Hematological and solid tumor cells | 88.4 nM, 168.9 nM | [4] |

| Aminobenzazolyl pyrimidines | - | Leukemia, renal, and prostate cancers | - | [9] |

| Compound 7 | BRD4, PLK1 | MDA-MB-231, HT-29, U-937 | 0.042 µM, 0.02 µM | [7] |

| Monoterpene-aminopyrimidine hybrids | - | A2780 (ovarian) | 0.76 - 2.82 µM | [8] |

| Compound 6 | - | HCT116, MCF7 | 89.24 µM, 89.37 µM | [9] |

II. Antimicrobial Activity

The rise of antimicrobial resistance has created an urgent need for new therapeutic agents.[10] Substituted 2-aminopyrimidines have garnered significant attention for their broad-spectrum antimicrobial properties.[10]

Antibacterial Activity

These compounds have shown activity against both Gram-positive and Gram-negative bacteria.[11][12] The mechanism of action can vary, but it often involves the inhibition of essential bacterial enzymes. For instance, Trimethoprim, a well-known antibacterial drug, contains a pyrimidine core and functions by selectively inhibiting bacterial dihydrofolate reductase (DHFR).[13]

A study on pyrimidin-2-ol/thiol/amine analogues revealed that compounds with electron-withdrawing groups exhibited enhanced antibacterial activity.[12] Specifically, compound 2 was potent against E. coli (MIC = 0.91 µM/ml), and compound 5 was effective against B. subtilis (MIC = 0.96 µM/ml).[12]

Antifungal Activity

In addition to their antibacterial properties, 2-aminopyrimidine derivatives have also demonstrated antifungal activity.[11][12] For example, compound 11 was found to be a potent antifungal agent against A. niger (MIC = 1.68 µM/ml).[12]

Biofilm Modulation

Bacterial biofilms are a major contributor to chronic infections and antibiotic resistance.[14] Interestingly, some 2-aminopyrimidine derivatives have been shown to modulate biofilm formation. Several derivatives were found to inhibit biofilm formation in Gram-positive strains, and some were even able to suppress the resistance of MRSA to conventional antibiotics like penicillin G.[14]

Quantitative Data Summary: Antimicrobial Activity

| Compound/Derivative Class | Organism(s) | Activity (MIC) | Reference |

| Compound 2 | E. coli | 0.91 µM/ml | [12] |

| Compound 5 | B. subtilis | 0.96 µM/ml | [12] |

| Compound 10 | S. enterica, P. aeruginosa | 1.55 µM/ml, 0.77 µM/ml | [12] |

| Compound 11 | A. niger | 1.68 µM/ml | [12] |

| Compound 12 | S. aureus, C. albicans | 0.87 µM/ml, 1.73 µM/ml | [12] |

| 5-chloro-2-((4-(trifluoromethyl)phenyl)amino) pyrimidine | P. aeruginosa | Effective | [6] |

III. Other Notable Biological Activities

The therapeutic potential of substituted 2-aminopyrimidines extends beyond anticancer and antimicrobial applications.

β-Glucuronidase Inhibition

Elevated levels of β-glucuronidase are associated with various pathological conditions, including colon cancer and urinary tract infections.[15][16][17][18] A series of 2-aminopyrimidine derivatives were synthesized and evaluated as β-glucuronidase inhibitors. Compound 24 from this study exhibited potent inhibition with an IC50 value of 2.8 µM, significantly more active than the standard inhibitor D-saccharic acid 1,4-lactone (IC50 = 45.75 µM).[15][16][17][18]

Anti-inflammatory Activity

Certain polysubstituted 2-aminopyrimidine derivatives have demonstrated potent anti-inflammatory properties by inhibiting the production of nitric oxide (NO) and prostaglandin E2 (PGE2).[19] Some of these compounds displayed inhibitory activities against PGE2 production with IC50 values in the low nanomolar range, surpassing the potency of established drugs like indomethacin.[19]

Histamine H4 Receptor Antagonism

A series of 2-aminopyrimidines were developed as ligands for the histamine H4 receptor, a target for inflammatory and pain conditions.[20] The optimized compound, 4-[2-amino-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzonitrile, was potent in vitro and showed anti-inflammatory and antinociceptive activity in animal models.[20]

Antimalarial and Antitrypanosomal Activity

Hybrid molecules combining the 4-aminoquinoline core with a 2-aminopyrimidine moiety have shown potent antimalarial activity against Plasmodium falciparum, including chloroquine-resistant strains.[21] Additionally, novel 2-aminopyrimidine derivatives have exhibited promising in vitro activity against Trypanosoma brucei rhodesiense, the causative agent of sleeping sickness.[22]

Quantitative Data Summary: Other Biological Activities

| Compound/Derivative Class | Target/Activity | Activity (IC50) | Reference |

| Compound 24 | β-Glucuronidase Inhibition | 2.8 µM | [15][16][17][18] |

| Polysubstituted 2-aminopyrimidines | PGE2 Production Inhibition | 0.003 - 0.033 µM | [19] |

| 4-[2-amino-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzonitrile | Histamine H4 Receptor Antagonism | Potent in vitro | [20] |

IV. Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are protocols for key experiments cited in the literature for the evaluation of substituted 2-aminopyrimidines.

Synthesis of 2-Aminopyrimidine Derivatives (General Procedures)

Method 1: Condensation of Chalcones with Guanidine Hydrochloride [11]

-

A mixture of the appropriate chalcone and guanidine hydrochloride is refluxed in ethanol.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with cold ethanol, and recrystallized to afford the desired 2-aminopyrimidine derivative.

Method 2: Solvent-Free Synthesis from 2-Amino-4,6-dichloropyrimidine [15][16][17][18][23]

-

Finely ground 2-amino-4,6-dichloropyrimidine (1 equivalent), a substituted amine (1 equivalent), and triethylamine (2 equivalents) are mixed in a reaction vessel.

-

The mixture is heated at 80-90 °C under solvent-free conditions.

-

The reaction is monitored by TLC.

-

After completion, distilled water is added to the reaction mixture.

-

The resulting precipitate is filtered and crystallized from ethanol to yield the pure product.

In Vitro β-Glucuronidase Inhibition Assay[23]

-

The reaction mixture is prepared in a 96-well plate and contains 185 µL of 0.1 M acetate buffer, 5 µL of the test compound solution (dissolved in DMSO), and 10 µL of β-glucuronidase enzyme solution.

-

The mixture is incubated at 37 °C for 30 minutes.

-

The substrate, p-nitrophenyl-β-D-glucuronide (5 µL), is added to initiate the reaction.

-

The absorbance is measured at 405 nm using a spectrophotometer at regular intervals for 30 minutes.

-

The percentage of inhibition is calculated, and the IC50 values are determined from dose-response curves. D-saccharic acid 1,4-lactone is used as a standard inhibitor.

In Vitro Anticancer Activity (MTT Assay)[7][8]

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for an additional 4 hours.

-

The formazan crystals formed are dissolved in a solubilizing agent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Antimicrobial Susceptibility Testing (Cup Borer Method)[11]

-

Nutrient agar plates are seeded with the test microorganism.

-

Wells or "cups" are made in the agar using a sterile borer.

-

A specific concentration of the test compound (e.g., 50 µg) dissolved in a suitable solvent (e.g., DMF) is added to each well.

-

The plates are incubated at 37 °C for 24 hours for bacteria and at 28 °C for 48 hours for fungi.

-

The diameter of the zone of inhibition around each well is measured to determine the antimicrobial activity.

-

Standard antibiotics (e.g., Amoxicillin, Ciprofloxacin) and antifungals (e.g., Griseofulvin) are used as positive controls.

V. Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway: FLT3 Inhibition in AML

References

- 1. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]

- 2. Design, synthesis and biological evaluation of 2-aminopyrimidine derivatives as potent FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Investigation of Anticancer Properties of Monoterpene-Aminopyrimidine Hybrids on A2780 Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. hakon-art.com [hakon-art.com]

- 12. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. wjarr.com [wjarr.com]

- 14. 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 20. Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Chloro-6-ethylpyrimidin-2-amine: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and potential applications of 4-Chloro-6-ethylpyrimidin-2-amine, a key heterocyclic intermediate in medicinal chemistry. The information is curated to be a valuable resource for researchers and professionals involved in drug discovery and development.

Introduction and Physicochemical Properties

This compound, with the CAS Number 5734-67-8, is a substituted pyrimidine that has garnered interest as a versatile building block in the synthesis of biologically active molecules.[1] Its structure, featuring a reactive chlorine atom at the 4-position, an amino group at the 2-position, and an ethyl group at the 6-position, offers multiple points for chemical modification, making it a valuable scaffold in the design of novel therapeutic agents.

While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be inferred from closely related analogs. The table below summarizes key physicochemical information, including data for similar compounds to provide context for its expected characteristics.

| Property | Value for this compound | Analog Data |

| CAS Number | 5734-67-8[1] | 4-Chloro-6-methylpyrimidin-2-amine: 5600-21-5 |

| Molecular Formula | C6H8ClN3 | 4-Chloro-6-methylpyrimidin-2-amine: C5H6ClN3 |

| Molecular Weight | 157.6 g/mol [1] | 4-Chloro-6-methylpyrimidin-2-amine: 143.58 g/mol |

| Appearance | Expected to be a solid at room temperature | 4-Chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine: Solid |

History and Discovery

The history of this compound is intrinsically linked to the broader development of pyrimidine chemistry. The pyrimidine core is a fundamental component of nucleic acids and has been a central focus of medicinal chemistry for decades. The discovery of specific substituted pyrimidines is often not a singular event but rather an outcome of systematic explorations of this chemical space for therapeutic purposes.

The synthesis of various chloropyrimidines is well-established, with foundational methods dating back to the mid-20th century. These methods typically involve the chlorination of the corresponding hydroxypyrimidines (or their tautomeric pyrimidone forms) using reagents such as phosphorus oxychloride (POCl3). The specific "discovery" of this compound would have been the first successful synthesis and characterization of this molecule, likely emerging from a research program aimed at creating a library of substituted pyrimidines for biological screening.

Synthesis and Experimental Protocols

The synthesis of this compound can be logically approached in a two-step process, starting from readily available precursors. The general workflow is outlined below.

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 2-Amino-6-ethylpyrimidin-4-ol

The precursor, 2-amino-6-ethylpyrimidin-4-ol, can be synthesized via a cyclocondensation reaction between diethyl ethylmalonate and guanidine. This is a standard method for the formation of the pyrimidine ring.

Experimental Protocol (Adapted from similar syntheses):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

-

Addition of Reagents: To the sodium ethoxide solution, add guanidine hydrochloride, followed by the dropwise addition of diethyl ethylmalonate.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

-

Isolation and Purification: Filter the precipitate, wash with cold water, and then with ethanol. The crude product can be recrystallized from a suitable solvent to yield pure 2-amino-6-ethylpyrimidin-4-ol.

Step 2: Chlorination of 2-Amino-6-ethylpyrimidin-4-ol

The hydroxyl group of the precursor is converted to a chlorine atom using a chlorinating agent, most commonly phosphorus oxychloride (POCl3).

Experimental Protocol (General Procedure):

-

Reaction Setup: In a flask fitted with a reflux condenser and a gas trap (to capture HCl fumes), suspend 2-amino-6-ethylpyrimidin-4-ol in an excess of phosphorus oxychloride (POCl3). A tertiary amine, such as N,N-dimethylaniline, may be added as a catalyst.

-

Reflux: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Workup: Carefully quench the reaction mixture by pouring it slowly onto crushed ice with vigorous stirring. This step should be performed in a well-ventilated fume hood due to the exothermic reaction and release of HCl gas.

-

Neutralization and Extraction: Neutralize the acidic aqueous solution with a base (e.g., sodium carbonate or ammonium hydroxide) until it is alkaline. Extract the product into an organic solvent such as dichloromethane or ethyl acetate.

-

Isolation and Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to afford this compound.

Applications in Drug Discovery

Substituted 2-aminopyrimidines are a well-established class of "hinge-binding" motifs in kinase inhibitors. The nitrogen atoms of the pyrimidine ring can form key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition. The various substitution points on the pyrimidine ring allow for the fine-tuning of selectivity and pharmacokinetic properties.

Role as a Kinase Inhibitor Scaffold

Derivatives of this compound are promising candidates for the development of inhibitors for a range of kinases, some of which are implicated in neurodegenerative diseases. The general structure of such inhibitors involves the 2-amino group interacting with the kinase hinge, while substituents at the 4- and 6-positions occupy adjacent hydrophobic pockets.

Caption: Drug discovery workflow using the target compound.

Potential Signaling Pathway Involvement: Inhibition of the MARK Kinase Pathway

The MARK (Microtubule Affinity Regulating Kinase) family of kinases plays a role in the phosphorylation of tau protein. Hyperphosphorylation of tau is a key pathological hallmark of Alzheimer's disease, leading to the formation of neurofibrillary tangles and subsequent neuronal dysfunction. Inhibitors derived from this compound could potentially modulate this pathway.

Caption: Potential inhibition of the MARK kinase pathway.

Conclusion

This compound is a valuable and versatile intermediate in the field of medicinal chemistry. While its specific discovery is not pinpointed to a single event, its synthesis relies on well-established principles of pyrimidine chemistry. Its true value lies in its potential as a scaffold for the development of novel kinase inhibitors and other therapeutic agents. The methodologies and conceptual frameworks presented in this guide are intended to support researchers in the rational design and synthesis of new chemical entities based on this promising pyrimidine core. Further exploration of the biological activities of its derivatives is warranted and could lead to the discovery of novel treatments for a variety of diseases.

References

Technical Guide: Safety and Handling of 4-Chloro-6-ethylpyrimidin-2-amine

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety and handling protocols for 4-Chloro-6-ethylpyrimidin-2-amine, a chemical intermediate prevalent in pharmaceutical research and development. Due to the limited availability of data for this specific compound, this document extrapolates information from the safety data sheets (SDS) of structurally analogous compounds, including 4-chloro-6-ethyl-5-methylpyrimidin-2-amine and 2-amino-4-chloro-6-methylpyrimidine. Adherence to these guidelines is critical to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on data from similar compounds, it is anticipated to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2]

GHS Hazard Pictograms:

| Pictogram | Hazard Class |

|

| Acute Toxicity (Oral, Dermal, Inhalation) - Category 4Skin Irritation - Category 2Eye Irritation - Category 2ASpecific Target Organ Toxicity (Single Exposure) - Category 3 (Respiratory tract irritation) |

Hazard and Precautionary Statements:

| Category | Code | Statement |

| Hazard | H302 | Harmful if swallowed.[3] |

| H315 | Causes skin irritation.[1][2] | |

| H319 | Causes serious eye irritation.[1][2] | |

| H335 | May cause respiratory irritation.[2] | |

| Precautionary (Prevention) | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2] |

| P264 | Wash skin thoroughly after handling.[1][2] | |

| P270 | Do not eat, drink or smoke when using this product.[4] | |

| P271 | Use only outdoors or in a well-ventilated area.[1][2] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][2] | |

| Precautionary (Response) | P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[1][2] | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] | |

| P332+P313 | If skin irritation occurs: Get medical advice/attention.[2] | |

| P337+P313 | If eye irritation persists: Get medical advice/attention.[2] | |

| Precautionary (Storage) | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[2] |

| P405 | Store locked up.[2] | |

| Precautionary (Disposal) | P501 | Dispose of contents/container to an approved waste disposal plant.[2] |

Experimental Protocols: Safety and Handling

2.1 Personal Protective Equipment (PPE)

A detailed protocol for donning and doffing PPE is essential.

-

Eye/Face Protection: Wear tightly sealed safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[5]

-

Skin Protection: A flame-retardant and chemically impervious lab coat or coveralls should be worn.[5] Gloves must be worn; nitrile or butyl rubber gloves are recommended. Change gloves immediately if they become contaminated.

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6] If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges should be used.[5]

2.2 Handling and Storage

-

Handling: Avoid the formation of dust and aerosols.[5] Use spark-proof tools and explosion-proof equipment where necessary.[5] Ensure adequate ventilation and wash hands thoroughly after handling.[6]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[6] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[6]

2.3 First-Aid Measures

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[1] Seek medical attention if irritation develops or persists.[7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[7]

-

Ingestion: Do not induce vomiting.[5] Rinse the mouth with water.[5] Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.

2.4 Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area.[5] Wear appropriate PPE as described in section 2.1. Avoid breathing dust and vapors.[5]

-

Environmental Precautions: Prevent the chemical from entering drains or waterways.[5]

-

Containment and Cleanup: For small spills, use an inert absorbent material and place it in a suitable container for disposal.[6] For larger spills, dike the area and collect the material. All cleanup materials should be considered hazardous waste and disposed of accordingly.

2.5 Disposal Considerations

Dispose of the chemical and its container in accordance with local, state, and federal regulations. This should be done through a licensed waste disposal company.[1]

Diagrams and Workflows

3.1 Standard Handling Workflow

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

Caption: Standard Handling Workflow for this compound.

3.2 Emergency Response Logic

This diagram illustrates the decision-making process in the event of an emergency.

References

An In-depth Technical Guide to 4-Chloro-6-ethylpyrimidin-2-amine: Commercial Availability, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-6-ethylpyrimidin-2-amine (CAS No. 5734-67-8), a key heterocyclic building block in medicinal chemistry. This document details its commercial availability, provides insights into its synthesis and reactivity, and explores its application in the development of targeted therapeutics, particularly kinase inhibitors. The guide is intended to be a valuable resource for researchers and drug development professionals engaged in the design and synthesis of novel bioactive molecules.

Introduction

This compound is a substituted pyrimidine derivative that has garnered significant interest in the field of drug discovery. Its structure, featuring a reactive chlorine atom and an amino group on the pyrimidine core, makes it a versatile synthon for the construction of more complex molecules. The ethyl group at the 6-position can influence the compound's lipophilicity and steric interactions with biological targets. This guide will delve into the key aspects of this compound, from sourcing to its strategic use in the synthesis of potential drug candidates.

Commercial Availability and Suppliers

This compound is commercially available from a variety of chemical suppliers, catering to both research and development as well as larger-scale manufacturing needs. The typical purity offered by suppliers is ≥98%.

Table 1: Commercial Suppliers of this compound

| Supplier | Catalog Number | Purity | Additional Information |

| Sigma-Aldrich | CIAH99F8E6D1 | - | Available through their ChemScene LLC preferred partner program.[1] |

| BLD Pharm | BD138658 | - | Offers various package sizes and provides documentation such as NMR, HPLC, and LC-MS upon request.[2] |

| CookeChem | C782531 | 98% | Provides pricing for various quantities.[3] |

| Ambeed | A313865 | - | Provides access to documentation like NMR, HPLC, and LC-MS.[1] |

| 2A Biotech | 2A-0138800 | 96%+ | Lists the compound as an intermediate.[4] |

| Chemenu | CM119220 | - | Provides physical properties and storage conditions. |

Physicochemical Properties and Spectral Data

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 5734-67-8 | [1][3] |

| Molecular Formula | C₆H₈ClN₃ | [3] |

| Molecular Weight | 157.6 g/mol | [3] |

| Appearance | - | - |

| Melting Point | - | - |

| Boiling Point | 320°C at 760 mmHg | [5] |

| Storage Conditions | Keep in a dark place, store at 2-8°C | [5] |

Note: Experimental data for appearance and melting point are not consistently reported by all suppliers. It is recommended to refer to the supplier's certificate of analysis for specific batch information.

Synthesis and Reactivity

The synthesis of this compound is not extensively detailed in publicly available literature. However, the general synthesis of substituted chloropyrimidines often involves the cyclization of appropriate precursors followed by chlorination.

The reactivity of this compound is primarily dictated by the presence of the chlorine atom at the 4-position of the electron-deficient pyrimidine ring. This chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr) reactions, making it a valuable handle for introducing a wide range of functional groups.

Nucleophilic Aromatic Substitution

The chloro group can be readily displaced by various nucleophiles, including amines, alcohols, and thiols. This reactivity is the cornerstone of its utility as a synthetic building block.

Experimental Protocol: General Procedure for Amination of Chloropyrimidines (Microwave-Assisted)

This protocol is a general guideline for the reaction of a chloropyrimidine with an amine, which can be adapted for this compound.

-

To a reaction vial, add the chloropyrimidine (1.0 eq) and the desired amine (1.1-1.5 eq).

-

Add a suitable base, such as triethylamine (2.0 eq).

-

The reaction is performed under microwave irradiation at a temperature ranging from 120-140°C for 15-30 minutes.[6]

-

Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled, and the product is extracted using a suitable organic solvent (e.g., ethyl acetate) after a basic aqueous workup (e.g., saturated sodium bicarbonate solution).[6]

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be further purified by column chromatography.[6]

Palladium-Catalyzed Cross-Coupling Reactions

The chloro group of this compound can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are pivotal in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.

Logical Workflow for the Application of this compound in Synthesis

References

- 1. ambeed.com [ambeed.com]

- 2. 5734-67-8|this compound|BLD Pharm [bldpharm.com]

- 3. This compound , 98% , 5734-67-8 - CookeChem [cookechem.com]

- 4. Pyrimethamine [webbook.nist.gov]

- 5. cas 5734-67-8|| where to buy this compound [french.chemenu.com]

- 6. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 4-Chloro-6-ethylpyrimidin-2-amine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The 4-Chloro-6-ethylpyrimidin-2-amine core, in particular, represents a versatile template for the design of targeted therapies. The 2-amino group and the 4-chloro position provide key points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The chlorine atom at the 4-position is a key reactive site, enabling nucleophilic aromatic substitution to introduce a variety of functional groups. This guide provides an in-depth overview of the potential therapeutic targets of derivatives based on this scaffold, summarizing quantitative biological data, detailing relevant experimental protocols, and visualizing key signaling pathways. While direct experimental data for a broad range of this compound derivatives is limited in publicly available literature, this guide leverages data from closely related analogs to highlight the therapeutic potential of this chemical series.

Key Therapeutic Targets and Biological Activity

Derivatives of the 2-aminopyrimidine scaffold have demonstrated significant activity against several important therapeutic targets, primarily in the areas of oncology and inflammation.

Kinase Inhibition

Kinases are a major class of drug targets, particularly in oncology. The 2-aminopyrimidine moiety is a well-established "hinge-binding" motif, capable of forming key hydrogen bonds within the ATP-binding pocket of many kinases.

Aurora kinases, particularly Aurora A and B, are critical regulators of mitosis, and their overexpression is common in many cancers.[1] Inhibition of Aurora kinases can lead to mitotic arrest and apoptosis in cancer cells. Several pyrimidine-based derivatives have shown potent inhibition of Aurora kinases.

-

Structure-Activity Relationship: Studies on related pyrimidine scaffolds indicate that substitutions at the 4-position are crucial for potent Aurora A kinase activity. For instance, a derivative bearing a 4-chloro-2-fluorophenyl pyrrolidinyl methanone group exhibited an IC50 of 38.6 ± 7.0 nM against Aurora A.[1] While direct data on 6-ethyl derivatives is scarce, 6-methyl analogs have been developed as Aurora A inhibitors.[1]

PLK4 is a master regulator of centriole duplication, a process essential for maintaining genomic integrity.[2] Overexpression of PLK4 is found in various cancers, making it a promising anticancer target.[2] Novel and potent PLK4 inhibitors with an aminopyrimidine core have been developed.[2]

-

Quantitative Data: A series of novel PLK4 inhibitors with an aminopyrimidine core resulted in compound 8h with a PLK4 IC50 of 0.0067 μM.[2]

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are key drivers of tumor growth, proliferation, and angiogenesis. Several 4-aminopyrimidine derivatives have been investigated as inhibitors of these kinases.

-

Quantitative Data: A series of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidine derivatives were evaluated for their EGFR and ErbB-2 (HER2) inhibitory activity. Compound 6 in this series showed potent dual inhibition with IC50 values of 37 nM for EGFR and 29 nM for ErbB-2.[3] Another study on N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines identified compounds with potent EGFR inhibition, with one derivative being equipotent to the standard compound PD153035.[4]

Anticancer Activity (Cytotoxicity)

Beyond specific kinase inhibition, various 2-amino-4-chloropyrimidine derivatives have demonstrated cytotoxic activity against a range of cancer cell lines.

-

Quantitative Data: A study on microwave-assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives showed that a derivative with a bromophenyl piperazine moiety at the 4-position exhibited the highest anticancer activity against HCT116 (colon cancer) and MCF7 (breast cancer) cell lines, with EC50 values of 89.24 ± 1.36 µM and 89.37 ± 1.17 µM, respectively. Another derivative with a 4-methyl piperazine moiety showed EC50 values of 209.17 ± 1.23 µM (HCT116) and 221.91 ± 1.37 µM (MCF7).

Cyclooxygenase (COX) Inhibition

Cyclooxygenase enzymes, particularly COX-2, are key mediators of inflammation and are also implicated in cancer. Selective COX-2 inhibitors are sought after for their improved gastrointestinal safety profile compared to non-selective NSAIDs. Pyrimidine derivatives have been explored as potential COX-2 inhibitors.

Data Summary

The following tables summarize the quantitative data for various pyrimidine derivatives, highlighting their potential as inhibitors of key therapeutic targets. It is important to note that these are often not direct derivatives of this compound but represent structurally related scaffolds.

Table 1: Kinase Inhibitory Activity of Pyrimidine Derivatives

| Compound Class | Target Kinase | IC50 (nM) | Reference |

| 4-Chloro-2-fluorophenyl pyrrolidinyl methanone pyrimidine | Aurora A | 38.6 | [1] |

| Aminopyrimidine core derivative (8h) | PLK4 | 6.7 | [2] |

| 4-Anilino-6-phenoxypyrimidine (Compound 6) | EGFR | 37 | [3] |

| 4-Anilino-6-phenoxypyrimidine (Compound 6) | ErbB-2 | 29 | [3] |

Table 2: Anticancer Activity of 2-Amino-4-chloropyrimidine Derivatives

| Derivative Substitution (at 4-position) | Cell Line | EC50 (µM) | Reference |

| Bromophenyl piperazine | HCT116 | 89.24 ± 1.36 | |

| Bromophenyl piperazine | MCF7 | 89.37 ± 1.17 | |

| 4-Methyl piperazine | HCT116 | 209.17 ± 1.23 | |

| 4-Methyl piperazine | MCF7 | 221.91 ± 1.37 |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the therapeutic potential of this compound derivatives.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This protocol describes a general method for determining the in vitro potency of a compound against a specific kinase.

Principle: The assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a kinase. The amount of phosphorylation is typically quantified using methods like fluorescence resonance energy transfer (FRET), luminescence, or radioactivity.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Test compound (dissolved in DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, LanthaScreen™ Eu-anti-phospho antibody)

-

Microplate reader (luminescence or fluorescence)

-

384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in the kinase assay buffer to the desired final concentrations.

-

Kinase Reaction:

-

Add the kinase enzyme to the wells of a 384-well plate.

-

Add the test compound or DMSO (vehicle control) to the respective wells and incubate for a predefined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

Detection:

-

Stop the kinase reaction by adding a stop solution (e.g., EDTA).

-

Add the detection reagent according to the manufacturer's instructions. This reagent will generate a signal (luminescence or fluorescence) that is proportional to the amount of ADP produced (for ADP-Glo) or the amount of phosphorylated substrate (for FRET-based assays).

-

Incubate the plate for the recommended time to allow the signal to develop.

-

-

Data Analysis:

-

Measure the signal using a microplate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. These insoluble crystals are then dissolved, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.

Materials:

-

Cancer cell lines (e.g., HCT116, MCF7)

-

Cell culture medium and supplements (e.g., FBS, antibiotics)

-

Test compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10-20 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration to determine the EC50 value.

-

Signaling Pathways and Experimental Workflows

Understanding the signaling pathways in which the therapeutic targets are involved is crucial for rational drug design. The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and experimental workflows.

Signaling Pathways

Caption: Simplified Aurora A Kinase Signaling Pathway.

Caption: PLK4 Signaling in Centriole Duplication.

Experimental and Logical Workflows

Caption: Drug Discovery Workflow for Kinase Inhibitors.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the field of oncology. The inherent ability of the 2-aminopyrimidine core to interact with the hinge region of kinases, combined with the synthetic tractability of the 4-chloro position, provides a robust platform for generating potent and selective inhibitors. While further research is needed to fully elucidate the potential of derivatives from this specific core, the data from analogous structures strongly suggest that kinases such as Aurora A, PLK4, EGFR, and VEGFR are highly relevant therapeutic targets. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and execute studies aimed at unlocking the full therapeutic potential of this chemical series.

References

- 1. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

The Versatility of the Pyrimidine Scaffold: A Comprehensive Guide for Medicinal Chemists

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus, a fundamental heterocyclic scaffold, is a cornerstone in medicinal chemistry, integral to the structure of nucleic acids and a plethora of therapeutic agents.[1][2] Its inherent drug-like properties and synthetic tractability have made it a "privileged scaffold," consistently yielding compounds with a wide spectrum of biological activities. This technical guide provides an in-depth review of pyrimidine derivatives in medicinal chemistry, focusing on their anticancer, antimicrobial, and anti-inflammatory applications. It includes a compilation of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways to serve as a comprehensive resource for researchers in the field.

Anticancer Activity of Pyrimidine Derivatives

Pyrimidine analogs have long been at the forefront of cancer chemotherapy. Their structural similarity to endogenous nucleobases allows them to interfere with DNA and RNA synthesis, leading to cytotoxic effects in rapidly proliferating cancer cells.[3][4] Beyond antimetabolite activity, novel pyrimidine derivatives have been developed as potent inhibitors of various protein kinases that are crucial for cancer cell signaling and survival.

Targeting Epidermal Growth Factor Receptor (EGFR)

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, when dysregulated, can drive tumor growth and progression. Several pyrimidine-based EGFR inhibitors have been successfully developed and are used in the clinic.[5][6][7] These inhibitors typically function by competing with ATP for the kinase domain's binding site, thereby blocking downstream signaling pathways.

Inhibition of Cyclin-Dependent Kinases (CDKs)

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. Pyrimidine derivatives have been designed to target specific CDKs, inducing cell cycle arrest and apoptosis in cancer cells.

Pin1 Inhibition

Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1) is overexpressed in many human cancers and plays a crucial role in regulating the stability and activity of numerous oncoproteins. Pyrimidine-based compounds have emerged as promising inhibitors of Pin1, offering a novel therapeutic strategy for cancer treatment.[4][8][9]

Quantitative Data: Anticancer Activity of Pyrimidine Derivatives

The following table summarizes the in vitro cytotoxic and enzyme inhibitory activities of representative pyrimidine derivatives against various cancer cell lines and target enzymes.

| Compound Class | Derivative Example | Target/Cell Line | Activity (IC₅₀/EC₅₀) | Reference |

| EGFR Inhibitors | Pyrido[2,3-d]pyrimidine | EGFR | 2 nM | [5] |

| Pyrazolo[3,4-d]pyrimidine (Compound 16) | EGFR | 0.034 µM | [10] | |

| Thieno[2,3-d]pyrimidine | EGFR | 5.54 nM | [6] | |

| CDK Inhibitors | 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine | CDK9 | Not Specified | [11] |

| Pin1 Inhibitors | 2-Chloro-5-nitropyrimidine (Compound 6a) | Pin1 | 3.15 µM | [9] |

| Pyrimidine Derivative (2a) | Pin1 | < 3 µM | [4][8] | |

| General Cytotoxicity | Pyrido[2,3-d]pyrimidine (Compound 4) | MCF-7 | 0.57 µM | [12] |

| Pyrimidine-benzimidazol hybrid | HCT-116 | 1.98 µM | [3] | |

| Indazol-pyrimidine (Compound 4f) | MCF-7 | 1.629 µM | [13] |

Antimicrobial Activity of Pyrimidine Derivatives

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyrimidine derivatives have demonstrated significant potential as antibacterial and antifungal agents, often targeting essential microbial enzymes that are distinct from their mammalian counterparts.[14][15]

Dihydrofolate Reductase (DHFR) Inhibition

A well-established mechanism of action for antimicrobial pyrimidines is the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolate, a vital cofactor in the biosynthesis of nucleic acids and amino acids. The selective inhibition of microbial DHFR over human DHFR is key to the therapeutic success of drugs like trimethoprim.

Other Antimicrobial Mechanisms

Besides DHFR inhibition, pyrimidine derivatives have been shown to target other microbial processes, including cell wall synthesis and DNA gyrase activity. The broad spectrum of potential targets contributes to the versatility of the pyrimidine scaffold in developing new antimicrobial agents.

Quantitative Data: Antimicrobial Activity of Pyrimidine Derivatives

The following table presents the minimum inhibitory concentrations (MIC) of various pyrimidine derivatives against a range of pathogenic bacteria and fungi.

| Compound Class | Derivative Example | Microorganism | MIC (µg/mL) | Reference |

| Antibacterial | Dihydropyrimidine | Bacillus subtilis | 14.72 | [14] |

| Dihydropyrimidine | Escherichia coli | 14.72 | [14] | |

| Pyrazolo[3,4-d]pyrimidine | Staphylococcus aureus | 3.125 | [14] | |

| Pyrrolo[2,3-d]pyrimidine | Staphylococcus aureus | 0.62 | [16] | |

| Antifungal | Dihydropyrimidine | Alternaria solani | 14.72 | [14] |

| Dihydropyrimidine | Fusarium oxysporum | 14.72 | [14] | |

| Pyrazolo[3,4-d]pyrimidine | Aspergillus fumigatus | 6.25 | [14] | |

| Pyrrolo[2,3-d]pyrimidine | Candida albicans | 0.62 | [16] |

Anti-inflammatory Activity of Pyrimidine Derivatives

Chronic inflammation is implicated in a wide range of diseases, including arthritis, cardiovascular disease, and cancer. Pyrimidine derivatives have emerged as potent anti-inflammatory agents, primarily through their inhibition of key enzymes in the inflammatory cascade.[2][11][17]

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase-2 (COX-2) is an inducible enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain. Selective COX-2 inhibitors offer a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) by minimizing gastrointestinal side effects. Several classes of pyrimidine derivatives have been identified as potent and selective COX-2 inhibitors.[3][18][19]

Quantitative Data: Anti-inflammatory Activity of Pyrimidine Derivatives

The following table summarizes the in vitro inhibitory activity of pyrimidine derivatives against COX-1 and COX-2 enzymes.

| Compound Class | Derivative Example | Target | Activity (IC₅₀) | Reference |

| COX-2 Inhibitors | Pyrimidine-5-carbonitrile (Compound 5d) | COX-2 | 0.16 µM | [18] |

| Thiazolo[4,5-d]pyrimidine (Compound 48g) | COX-2 | 0.87 µM | [11] | |

| Pyrimidine Derivative (L1) | COX-2 | Comparable to meloxicam | [3] | |

| Pyrimidine Derivative (4a) | COX-2 | 0.65 µM | [19] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of pyrimidine derivatives.

Synthesis of 2,4,6-Trisubstituted Pyrimidines

A general and efficient method for the synthesis of 2,4,6-trisubstituted pyrimidines involves a one-pot, three-component reaction.[13][20][21][22]

-

Reaction Setup: To a solution of an acetophenone derivative (1 mmol) and an aromatic aldehyde (1 mmol) in ethanol (20 mL), add a catalytic amount of a suitable base (e.g., NaOH or KOH).

-

Chalcone Formation: Stir the reaction mixture at room temperature for 2-4 hours to form the chalcone intermediate. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cyclization: To the reaction mixture, add guanidine hydrochloride (1.2 mmol) and a stronger base (e.g., sodium ethoxide).

-

Reflux: Reflux the reaction mixture for 6-8 hours.

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water.

-

Purification: Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure 2,4,6-trisubstituted pyrimidine.

Synthesis of Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines can be synthesized through the condensation of a 6-aminopyrimidine derivative with a suitable three-carbon synthon.[5][12][14][23][24]

-

Reaction Setup: In a round-bottom flask, dissolve 6-amino-1,3-dimethyluracil (1 mmol) and a β-ketoester (e.g., ethyl acetoacetate, 1.1 mmol) in a suitable solvent such as acetic acid or a mixture of ethanol and piperidine.

-

Reaction Conditions: Heat the mixture to reflux for 4-6 hours.

-

Monitoring: Monitor the reaction progress by TLC.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

-

Purification: Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol), and dry under vacuum to obtain the pure pyrido[2,3-d]pyrimidine derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[8][17][18][25][26]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the pyrimidine derivatives (typically in a serial dilution) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][9][15][27][28]

-

Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a two-fold serial dilution of the pyrimidine derivative in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no microbes).

-